molecular formula C15H20N2O4 B1314085 Ethyl 4-(azepan-1-yl)-3-nitrobenzoate CAS No. 71302-98-2

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate

Cat. No.: B1314085
CAS No.: 71302-98-2
M. Wt: 292.33 g/mol
InChI Key: IIVYEGMLNKSGBO-UHFFFAOYSA-N
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Description

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an azepane ring, a nitro group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the 3-position. This is followed by the substitution of the nitro group with an azepane ring through a nucleophilic aromatic substitution reaction. The reaction conditions often involve the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, dimethylformamide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 4-(azepan-1-yl)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-(azepan-1-yl)-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural features.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 4-(azepan-1-yl)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Ethyl 4-(azepan-1-yl)-3-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-(piperidin-1-yl)-3-nitrobenzoate: Similar structure but with a piperidine ring instead of an azepane ring.

    Ethyl 4-(morpholin-1-yl)-3-nitrobenzoate: Contains a morpholine ring, offering different electronic and steric properties.

    Ethyl 4-(pyrrolidin-1-yl)-3-nitrobenzoate: Features a pyrrolidine ring, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the azepane ring, which imparts distinct steric and electronic characteristics, potentially leading to unique reactivity and biological properties.

Properties

IUPAC Name

ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)12-7-8-13(14(11-12)17(19)20)16-9-5-3-4-6-10-16/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVYEGMLNKSGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500298
Record name Ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71302-98-2
Record name Ethyl 4-(azepan-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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